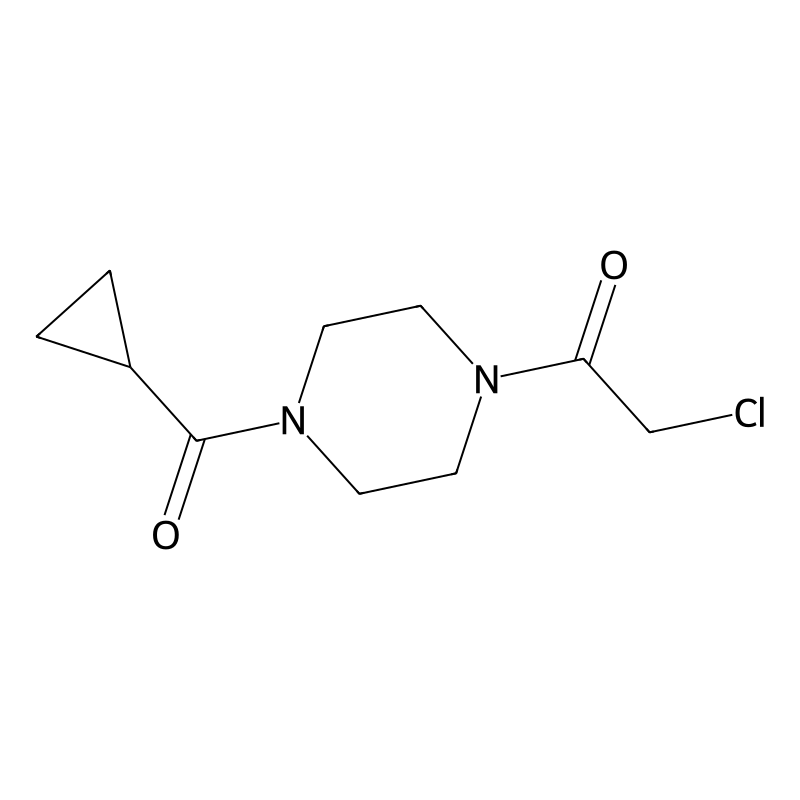2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a chloro group and a piperazine moiety. It has the molecular formula and a molecular weight of approximately 240.72 g/mol. The compound features a cyclopropanecarbonyl group attached to the piperazine, which contributes to its biological activity and potential applications in medicinal chemistry.
There is no current information regarding the mechanism of action of this specific compound.
- Nucleophilic substitutions: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
- Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
- Condensation reactions: It can participate in condensation reactions with aldehydes or other electrophiles to form larger molecular structures.
Research indicates that 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an anti-tubercular agent and may also possess properties that inhibit various types of cancer cell lines. The presence of the piperazine ring is often associated with enhanced biological activity due to its ability to interact with neurotransmitter receptors and other biological targets.
The synthesis of 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one typically involves several steps:
- Formation of the piperazine derivative: Starting from piperazine, a cyclopropanecarbonyl group is introduced through acylation.
- Chlorination: The introduction of the chloro group can be achieved via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
- Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
This compound has potential applications in:
- Pharmaceutical development: As a lead compound for designing new anti-tubercular or anti-cancer drugs.
- Chemical research: In studies related to the synthesis of novel piperazine derivatives that could have enhanced therapeutic effects.
- Biochemical assays: As a tool in studying biological pathways influenced by piperazine-containing compounds.
Interaction studies have shown that 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one can effectively bind to various biological targets, including enzymes and receptors involved in disease pathways. Molecular docking studies suggest that it has favorable binding affinities, indicating its potential role as a therapeutic agent.
Several compounds share structural similarities with 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone | Contains a methyl group instead of cyclopropanecarbonyl | |
| 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone | Ethyl substitution on the piperazine ring | |
| 2-Chloro-1-piperidin-1-yl ethanone | Piperidine instead of piperazine | |
| 2-Chloro-1-(4-hydroxyphenyl)ethanone | Hydroxyphenyl group provides different reactivity |
The uniqueness of 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one lies in its specific cyclopropanecarbonyl substitution, which may enhance its biological activity compared to other derivatives with different substituents. This structural feature potentially offers distinct pharmacological profiles and therapeutic applications.








